
Sodium oxybate
Overview
Description
Sodium oxybate, the sodium salt of gamma-hydroxybutyrate (GHB), is a central nervous system (CNS) depressant approved for treating narcolepsy-associated cataplexy, excessive daytime sleepiness (EDS), and fibromyalgia-related sleep disturbances . It modulates GABAB receptors, enhances slow-wave sleep (SWS), and reduces alpha intrusion in sleep architecture, improving restorative sleep .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium oxybate is synthesized through the hydrolysis of gamma-butyrolactone (GBL) under alkaline conditions using sodium hydroxide . The reaction is straightforward and involves the conversion of GBL to GHB, which is then neutralized with sodium hydroxide to form this compound .
Industrial Production Methods: The industrial production of this compound involves a one-step hydrolysis process. Gamma-butyrolactone is treated with sodium hydroxide, resulting in the formation of this compound. The product is then dried, de-lumped, and packed . The process is monitored using spectroscopic methods such as UV, IR, and NMR to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium oxybate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form gamma-butyrolactone.
Reduction: It can be reduced to form gamma-hydroxybutyric acid.
Substitution: this compound can undergo substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reactions with acids can replace the sodium ion with hydrogen, forming gamma-hydroxybutyric acid.
Major Products Formed:
Oxidation: Gamma-butyrolactone.
Reduction: Gamma-hydroxybutyric acid.
Substitution: Gamma-hydroxybutyric acid.
Scientific Research Applications
Treatment of Narcolepsy
Sodium oxybate is recognized as the first-line treatment for narcolepsy, particularly for alleviating symptoms of EDS and cataplexy.
- Efficacy : Clinical trials have demonstrated that this compound significantly improves sleep architecture and reduces EDS. For instance, a study indicated that patients experienced a mean increase in sleep latency of 2.9 minutes (P = .002) and a reduction in Epworth Sleepiness Scale (ESS) scores by 4.2 points (P = .001) after treatment .
- Safety : The side effects reported include nausea, headache, and dizziness; however, these tend to decrease over time with continued use .
Idiopathic Hypersomnia
Recent studies have investigated the use of lower-sodium oxybate formulations in patients with idiopathic hypersomnia.
- Outcomes : Participants reported significant improvements in sleepiness and quality of life, indicating that this compound may be beneficial for this condition as well .
Fibromyalgia
This compound has been studied for its potential role in managing fibromyalgia symptoms.
- Clinical Findings : Research suggests that it can improve pain, sleep quality, and fatigue by enhancing deep sleep quality . This is particularly relevant given the chronic pain and sleep disturbances associated with fibromyalgia.
Alcohol Withdrawal Syndrome (AWS)
This compound has also been explored as a treatment option for alcohol withdrawal syndrome.
- Research Insights : Studies indicate that GHB can increase abstinence days and reduce alcohol cravings when administered at doses of 50 mg/kg divided into multiple daily doses . However, the evidence remains limited compared to traditional treatments like benzodiazepines.
Case Studies
Several case studies have documented the clinical applications of this compound:
- Narcolepsy-Cataplexy in Pediatrics : A retrospective study involving children showed significant reductions in cataplexy episodes from a median of 38 per week to less than one post-treatment (p < 0.001) .
- Sleep Apnea : In one clinical case, this compound was used to manage symptoms in a narcoleptic patient who developed reversible sleep apnea. The treatment led to improved daytime vigilance and reduced leg movements during sleep .
Summary Table of Applications
Mechanism of Action
The physiological actions of sodium oxybate are mediated by gamma-hydroxybutyric acid, its active compound . Gamma-hydroxybutyric acid binds to both high- and low-affinity G-protein-coupled gamma-hydroxybutyric acid receptors and gamma-aminobutyric acid type B receptors . This binding results in the modulation of neurotransmitter release, leading to its central nervous system depressant effects . The exact mechanism by which this compound exerts its effects in narcolepsy is not fully understood, but it is believed to involve the enhancement of slow-wave sleep and the reduction of nocturnal awakenings .
Comparison with Similar Compounds
Mechanism of Action :
- Converts to GHB in vivo, acting on GABAB receptors to stabilize dopaminergic and noradrenergic pathways .
- Increases SWS duration and delta power, critical for reducing fatigue and pain in fibromyalgia .
Pharmacokinetics :
- Short half-life (~30–60 minutes), requiring twice-nightly dosing .
- Non-linear absorption; food delays and reduces bioavailability .
Clinical Efficacy :
- Reduces cataplexy attacks by 70–90% in narcolepsy .
- Improves pain scores by 29–33% and sleep quality in fibromyalgia .
Adverse Effects :
- Dose-related nausea, dizziness, and somnolence .
- Rare psychiatric side effects (e.g., secondary mania) with misuse or overdose .
Immediate-Release vs. Extended-Release Sodium Oxybate (FT218)
FT218, an extended-release formulation, aims to simplify dosing while maintaining efficacy.
FT218’s once-nightly regimen may improve adherence, though pharmacokinetic differences (e.g., delayed Cₘₐₓ) require monitoring for tolerability .
Lower-Sodium Oxybate (Xywav®)
Xywav® combines calcium, magnesium, potassium, and this compound, offering a low-sodium alternative.
Xywav® is preferred for patients with hypertension or cardiovascular risks due to reduced sodium load .
Illicit GHB vs. Pharmaceutical this compound
Parameter | Illicit GHB | Pharmaceutical this compound |
---|---|---|
Purity | Variable, often adulterated | >99% purity |
Dosing | Unregulated, inconsistent | Precise, titration-based |
Abuse Liability | High (recreational use) | Low (restricted distribution) |
Legal Status | Schedule I (U.S.) | Schedule III (U.S.) |
Pharmaceutical this compound’s Risk Evaluation and Mitigation Strategy (REMS) program mitigates misuse, contrasting with illicit GHB’s high overdose risk .
This compound vs. Triazolam
A comparative study assessed cognitive and psychomotor effects:
Parameter | This compound (4.5 g/70 kg) | Triazolam (0.5 mg/70 kg) |
---|---|---|
Memory Impairment | Moderate (5.1±1.5 words recalled) | Severe (0.2±0.1 words recalled) |
Psychomotor Performance | Mild slowing at high doses | Significant impairment at all doses |
Subjective Effects | Increased nausea/unsteadiness | Higher sedation |
This compound caused less amnesia and psychomotor disruption, suggesting a safer profile for therapeutic use .
Drug Interactions: Divalproex Sodium
Divalproex sodium, an anticonvulsant, increases this compound exposure by inhibiting metabolism, necessitating a 20–50% dose reduction to avoid toxicity .
Key Research Findings
- Fibromyalgia : this compound increased SWS by 50% and reduced pain scores by 29–33% in a double-blind trial .
- Narcolepsy : Long-term use maintains efficacy, with 80% of patients achieving >50% reduction in cataplexy .
- Safety : Abuse rates remain <1% under REMS, contrasting with illicit GHB’s 20% hospitalization rate .
Biological Activity
Sodium oxybate, the sodium salt of gamma-hydroxybutyrate (GHB), is primarily known for its therapeutic applications in treating narcolepsy and other sleep disorders. Its biological activity is multifaceted, influencing neurotransmitter systems, sleep architecture, and various physiological responses. This article delves into the biological mechanisms, efficacy, safety profiles, and case studies associated with this compound.
Overview of this compound
This compound acts primarily as a central nervous system depressant. It is administered orally and is known to modulate sleep patterns significantly. The compound has garnered attention for its effects on sleep architecture, particularly in increasing slow-wave sleep (SWS) and reducing daytime sleepiness in patients with narcolepsy.
This compound influences neurotransmission through several pathways:
- GABA Receptor Modulation : this compound binds to GABA(B) receptors, which are crucial for inhibitory neurotransmission. This binding leads to enhanced GABAergic activity, promoting sedation and muscle relaxation .
- Neurotransmitter Release : At physiological concentrations, GHB may inhibit the release of various neurotransmitters co-localized with it, modulating neuronal excitability and synaptic transmission .
- Sleep Regulation : Studies show that this compound increases SWS duration and delta power while decreasing nighttime awakenings. This modulation is particularly beneficial for patients suffering from narcolepsy .
Efficacy in Narcolepsy
This compound has been extensively studied for its efficacy in treating narcolepsy with cataplexy:
- Reduction in Excessive Daytime Sleepiness (EDS) : In a cohort study involving 90 patients, this compound significantly reduced the Epworth Sleepiness Scale (ESS) score by an average of 4.3 points (ΔESS = 4.3 ± 4.4; p < 0.0001) after treatment .
- Cataplexy Frequency : The frequency of cataplectic episodes decreased from a baseline median of 38 episodes per week to fewer than 1 episode per week post-treatment (p < 0.001) .
Study | Sample Size | Baseline ESS | Post-Treatment ESS | Reduction in Cataplexy Episodes |
---|---|---|---|---|
90 | 18 | 12 | Median from 38/week to <1/week | |
15 | Not reported | Not reported | Significant decrease |
Pediatric Population
A retrospective study examined this compound's effects on children with narcolepsy-cataplexy:
- Patient Demographics : The study involved 15 children aged between 3 and 17 years.
- Outcomes : Improvement was noted in 13 out of 15 patients regarding daytime sleepiness and cataplexy severity .
Safety Profile
While this compound is generally well-tolerated, it can cause side effects:
- Common Side Effects : Nausea, headache, dizziness, and somnolence are frequently reported .
- Severe Adverse Events : Some patients experience severe side effects leading to treatment discontinuation, including psychosis associated with increasing age .
Long-term Use
A long-term observational study followed patients on this compound for over two years:
- Patient Outcomes : Patients showed sustained improvements in both ESS scores and cataplexy frequency over the follow-up period.
- Medication Reduction : Approximately 60% of patients were able to reduce or discontinue other medications used for narcolepsy management .
Dystonia Treatment
Recent findings suggest that this compound may also have potential benefits in treating dystonia:
Q & A
Basic Research Questions
Q. What are the established primary endpoints for assessing sodium oxybate efficacy in narcolepsy clinical trials?
- Methodological Answer: The most validated endpoints include:
- Weekly cataplexy attack frequency (primary measure in pivotal trials, analyzed via patient diaries) .
- Epworth Sleepiness Scale (ESS) to quantify daytime sleepiness .
- Clinical Global Impression of Change (CGI-c) for clinician-rated symptom severity .
- Functional Outcomes of Sleep Questionnaire (FOSQ) to assess quality of life impacts .
Q. What dosing protocols are methodologically robust for evaluating this compound in narcolepsy trials?
- Methodological Answer:
- Split dosing : Administer 50% of the total dose at bedtime and 50% 2.5–4 hours later to account for its short half-life (~30–60 minutes) .
- Titration : Start at 3 g/night, escalating weekly by 1.5 g to mitigate side effects (e.g., nausea, dizziness) .
- Long-term studies : Open-label extensions (e.g., 18–21 months) confirm sustained efficacy without tolerance .
Advanced Research Questions
Q. How can researchers reconcile contradictions in reported efficacy magnitudes across this compound trials?
- Methodological Answer:
- Dose stratification : Higher doses (9 g/night) show significant reductions in cataplexy (69% median decrease) and ESS scores, whereas lower doses (3–6 g) may yield moderate effects .
- Baseline severity adjustment : Patients with severe cataplexy (>21 attacks/week) exhibit larger treatment effects .
- Meta-analytic approaches : Pool data from trials with consistent endpoints (e.g., ESS, CGI-c) to account for heterogeneity in patient populations .
Q. What methodological considerations are critical when studying this compound’s cognitive effects?
- Methodological Answer:
- Episodic memory testing : Use tasks like word recall or spatial navigation to detect deficits in encoding, as this compound may impair hippocampal-dependent memory .
- Psychomotor vigilance : Incorporate tasks like digit symbol substitution to assess working memory and attention .
- Control for slow-wave sleep (SWS) : Polysomnography can differentiate direct cognitive effects from secondary impacts of improved sleep architecture .
Q. What challenges arise in longitudinal studies investigating this compound’s metabolic effects (e.g., BMI reduction)?
- Methodological Answer:
- Retrospective designs : Leverage electronic health records to track BMI changes over time, but control for confounding factors (e.g., concurrent stimulant use) .
- Mechanistic studies : Pair clinical data with biomarkers (leptin, ghrelin) to explore this compound’s impact on appetite regulation .
- Comparator arms : Use modafinil-treated cohorts to isolate this compound-specific effects on weight .
Q. How can the Risk Evaluation and Mitigation Strategy (REMS) program influence research protocols?
- Methodological Answer:
- Centralized dispensing : Partner with certified pharmacies to ensure compliance with REMS requirements (e.g., patient enrollment, shipment tracking) .
- Safety monitoring : Document adverse events (e.g., enuresis, respiratory depression) and potential misuse via REMS-mandated databases .
- Regulatory alignment : Protocols must align with FDA/EMA guidelines to avoid protocol deviations during multi-center trials .
Q. What methodological approaches are optimal for repurposing this compound in alcohol use disorder (AUD) research?
- Methodological Answer:
- Subgroup stratification : Focus on patients with very high drinking risk levels (VH DRLs), where abstinence rates increase by 34% vs. placebo .
- Safety monitoring : Track abuse potential via pharmacovigilance databases, though post-marketing data suggest low diversion rates .
- Combination therapies : Explore synergies with naltrexone or cognitive-behavioral interventions to enhance adherence .
Q. How can preclinical models elucidate this compound’s synergies with adjunctive therapies (e.g., promethazine)?
- Methodological Answer:
- Rodent assays : Use thermal nociception (hot-plate test) and sedation (loss of righting reflex) to quantify interactions with GABAergic agents .
- Dose-response curves : Co-administer this compound with promethazine at varying ratios to identify additive vs. synergistic effects .
- Translational endpoints : Align preclinical outcomes (e.g., sleep latency) with clinical measures (ESS, FOSQ) to bridge animal-human data .
Q. Key Methodological Takeaways
- Dose optimization : Higher doses (6–9 g/night) are often necessary for statistically significant outcomes in narcolepsy trials .
- Endpoint selection : Prioritize validated tools (ESS, CGI-c) while incorporating exploratory biomarkers (e.g., SWS duration) for mechanistic insights .
- Regulatory compliance : Integrate REMS protocols early in trial design to avoid logistical delays .
Properties
IUPAC Name |
sodium;4-hydroxybutanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3.Na/c5-3-1-2-4(6)7;/h5H,1-3H2,(H,6,7);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGBKMMCQDZQOZ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)[O-])CO.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | sodium oxybate | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Sodium_oxybate | |
Description | Chemical information link to Wikipedia. | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048940 | |
Record name | Sodium Oxybate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
502-85-2 | |
Record name | Sodium Oxybate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502852 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium oxybate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09072 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sodium Oxybate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 4-hydroxybutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.231 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM OXYBATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G33012534 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
145-147 | |
Details | https://www.trc-canada.com/prod-img/MSDS/H833015MSDS.pdf | |
Record name | Sodium oxybate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09072 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.